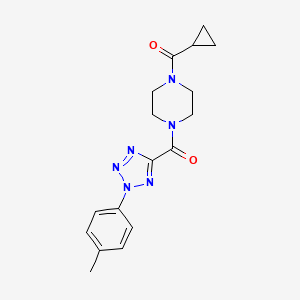

(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Description

The compound "(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone" features a piperazine core substituted with a cyclopropanecarbonyl group and a tetrazole ring linked to a p-tolyl (4-methylphenyl) moiety via a methanone bridge. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the cyclopropanecarbonyl group introduces steric rigidity and electronic effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous routes involve:

Tetrazole ring formation via aryl aniline, sodium azide, and triethyl orthoformate in acetic acid .

Subsequent coupling of intermediates (e.g., chloroacetyl chloride) with piperazine derivatives under nitrogen atmosphere .

The structural uniqueness of this compound lies in its combination of a rigid cyclopropane group and a lipophilic p-tolyl substituent, which may optimize bioavailability and target binding compared to simpler analogs.

Properties

IUPAC Name |

cyclopropyl-[4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-12-2-6-14(7-3-12)23-19-15(18-20-23)17(25)22-10-8-21(9-11-22)16(24)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPOFAKIPYRQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone, primarily targets Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, and inhibits its catalytic activity. This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and an increase in CASPASE 3/7 activity. These changes can lead to the loss of cell viability, particularly in cancer cells.

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP, a key enzyme in this pathway. The inhibition of PARP leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death. This makes the compound potentially useful in the treatment of cancers, where the inhibition of DNA repair can prevent the proliferation of cancer cells.

Pharmacokinetics

Similar compounds have been found to exhibit moderate to significant efficacy against human breast cancer cells

Result of Action

The result of the compound’s action is the loss of cell viability in human breast cancer cells. The compound exhibits moderate to significant efficacy against these cells, with certain variants showing significant loss of cell viability. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of breast cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs include piperazine/piperidine-tetrazole hybrids with varying substituents. Below is a comparative analysis:

Key Observations :

- Piperazine vs.

- p-Tolyl Group: The methyl substituent increases lipophilicity vs.

- Spectral Data : The target compound’s ¹³C NMR signals for piperazine carbons (anticipated ~45–53 ppm) align with analogs in , confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone, and how are intermediates characterized?

- Methodology :

- Step 1 : Synthesize the tetrazole core via cycloaddition of sodium azide with nitriles under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Functionalize the tetrazole at the 5-position with p-tolyl groups using Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent) .

- Step 3 : Prepare the piperazine-cyclopropanecarbonyl fragment via nucleophilic acyl substitution (e.g., cyclopropanecarbonyl chloride with piperazine in CH₂Cl₂, triethylamine as base) .

- Step 4 : Couple the fragments via amide bond formation (DCC/NHS coupling in anhydrous THF) .

- Intermediate Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) and NMR (¹H/¹³C in DMSO-d₆) to confirm regiochemistry .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodology :

- Structural Confirmation : Combine ¹H/¹³C NMR with HSQC and HMBC to resolve overlapping signals, especially for the piperazine and tetrazole moieties .

- Purity Assessment : Use UPLC-MS (ESI+ mode) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile mobile phase .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays for this compound?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Orthogonal Validation : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .

- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodology :

- Docking Studies : Employ AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding with the tetrazole N atoms and hydrophobic interactions with the cyclopropane group .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Analysis : Corinate substituent effects (e.g., p-tolyl vs. phenyl) with bioactivity using CoMFA/CoMSIA .

Q. What experimental designs are suitable for studying the environmental stability of this compound?

- Methodology :

- Photodegradation : Expose the compound to UV light (254 nm) in aqueous buffer (pH 7.4) and analyze degradation products via LC-MS/MS .

- Hydrolytic Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 72 hours; monitor half-life using HPLC .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to assess EC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for the piperazine-cyclopropanecarbonyl intermediate?

- Root Cause : Variability in acylation conditions (e.g., solvent polarity, base strength).

- Resolution :

- Optimize reaction stoichiometry (1.2:1 cyclopropanecarbonyl chloride:piperazine) .

- Use Schlenk techniques to exclude moisture, which can hydrolyze the acyl chloride .

- Compare yields under inert (N₂) vs. ambient atmospheres .

Experimental Design Recommendations

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

- Methodology :

- Target Identification : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors via radioligand binding assays .

- Functional Assays : Measure cAMP accumulation (HTRF assay) in CHO-K1 cells expressing GPCRs .

- Blood-Brain Barrier Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) with a logPe threshold > −5.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.